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Compound of Interest

Compound Name: Steviolbioside

Cat. No.: B1681143 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the sensory properties of steviolbioside,

a steviol glycoside used as a high-intensity, natural-origin sweetener. This document

summarizes key quantitative data, details relevant experimental protocols for sensory

evaluation, and illustrates the underlying biochemical pathways involved in sweet taste

perception.

Quantitative Sensory Profile of Steviolbioside
Steviolbioside exhibits a distinct sensory profile characterized by a clean sweet taste with a

notable absence of the bitter and licorice-like off-notes often associated with other steviol

glycosides like stevioside.[1][2] Its sweetness potency is concentration-dependent, a critical

factor for formulation development.

Sweetness Potency
The sweetening power of steviolbioside relative to sucrose decreases as the equivalent

sucrose concentration increases. This inverse relationship is a common characteristic of high-

intensity sweeteners.[1]
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Sucrose Concentration
Equivalence (%)

Steviolbioside
Concentration (%)

Sweetening Potency (x
Sucrose)

0.5 0.011 44.00

2.0 0.062 32.36

5.0 0.194 25.77

7.0 0.365 19.17

10.0 0.540 18.51

15.0 0.830 18.07

Table 1: Sweetness potency of

steviolbioside at varying

sucrose equivalency levels.

Data compiled from Khattab et

al. (2017).[1]

An older reference reports a sweetness potency of 100–125 times that of sucrose, though the

specific conditions and concentrations for this determination are not as clearly defined as in

more recent studies.[1]

Flavor and Aftertaste Profile
A key sensory advantage of steviolbioside is its clean flavor profile. In sensory evaluations

conducted by trained panelists, steviolbioside in aqueous solutions at levels approximating

15% sucrose equivalence did not present any significant sour, salty, metallic, bitter, or licorice

off-tastes.[1] This contrasts with stevioside, which is known to exhibit a bitter and sometimes

astringent aftertaste.[1]

Temporal Profile
The duration of the sweet taste is another critical sensory parameter. Time-intensity studies

reveal a lingering sweetness profile for steviolbioside that is dependent on its concentration.
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Steviolbioside
Concentration (mg/100
mL)

Equivalent Sucrose
Concentration (%)

Sweet Aftertaste Duration
(seconds)

540 10 35

830 15 58

Table 2: Temporal profile of

steviolbioside's sweet

aftertaste. Data compiled from

Khattab et al. (2017).[1]

Biochemical Basis of Sweet Taste Perception
The sensation of sweetness from steviol glycosides is initiated by their interaction with a

specific G-protein coupled receptor (GPCR) on the surface of taste receptor cells in the taste

buds.

Sweet Taste Receptor Signaling Pathway
Sweet molecules, including steviolbioside, bind to the T1R2/T1R3 heterodimer receptor.[3][4]

This binding event triggers a conformational change in the receptor, activating an intracellular

signaling cascade. The associated G-protein, gustducin, dissociates, and its α-subunit

activates the enzyme phospholipase C-β2 (PLC-β2).[4][5] PLC-β2 hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG). IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, causing

the release of stored calcium ions (Ca²⁺) into the cytoplasm.[4][5] The elevated intracellular

Ca²⁺ concentration activates the transient receptor potential cation channel member M5

(TRPM5), leading to an influx of sodium ions (Na⁺), cell depolarization, and ultimately the

release of ATP, which acts as a neurotransmitter to signal the afferent nerve fibers.[3][4][6]
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Figure 1: Simplified schematic of the sweet taste signal transduction pathway.

Experimental Protocols for Sensory Evaluation
The quantitative assessment of sweeteners relies on standardized sensory evaluation

methodologies performed by trained panelists. The following are overviews of key protocols.

Quantitative Descriptive Analysis (QDA)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1681143?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


QDA is used to identify and quantify the specific sensory attributes of a sweetener.

Objective: To generate a complete sensory profile, including all taste, aroma, and aftertaste

characteristics.

Methodology:

Panelist Selection & Training: A panel of 8-12 individuals is selected based on sensory acuity

and trained according to ISO 8586 standards.[7] Training involves familiarization with basic

tastes, development of a consensus vocabulary to describe the sensory attributes of

sweeteners (e.g., "sweet," "bitter," "metallic," "lingering sweet"), and practice using intensity

scales with reference standards.[8][9]

Sample Preparation: Steviolbioside solutions are prepared at concentrations equi-sweet to

reference sucrose solutions (e.g., 5%, 10%, 15% w/v).[10] All samples are presented at a

controlled temperature (e.g., 23°C) in coded, identical vessels.[7]

Evaluation: Panelists evaluate the samples in a randomized order. They rate the intensity of

each descriptor on an unstructured line scale (e.g., 0-100 mm, anchored with "imperceptible"

and "extremely strong").[7] Palate cleansing with deionized water is required between

samples.[7]

Data Analysis: The intensity ratings are converted to numerical data. Statistical analysis,

typically Analysis of Variance (ANOVA), is used to determine significant differences in

attributes between sweeteners.

Time-Intensity (TI) Analysis
TI analysis measures the intensity of a single attribute (e.g., sweetness) over time.[11][12]

Objective: To characterize the temporal profile of sweetness, including onset, maximum

intensity, and duration.[13][14]

Methodology:

Panelist Training: Panelists are trained specifically for the TI task, learning to manipulate a

data acquisition device (e.g., a joystick or mouse on a computer) to continuously rate the
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perceived intensity of a sensation over a set period.[11][15]

Procedure: The panelist takes the sample into their mouth at time zero. They immediately

begin moving the cursor on the screen to reflect the perceived intensity of sweetness. The

evaluation continues for a predetermined duration (e.g., 120 seconds) or until the sensation

is no longer perceived (extinction).[15]

Data Acquisition: A computer system records the intensity rating at fixed intervals (e.g., every

second).[15]

Data Analysis: The collected data points form a TI curve for each panelist and sample. Key

parameters are extracted from these curves:

Imax: Maximum intensity achieved.

Tmax: Time to reach maximum intensity.

Dur: Total duration of the sensation.

Area: Area under the curve, representing total perceived intensity. These parameters are

then averaged across the panel and analyzed statistically to compare the temporal profiles

of different samples.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://img.antpedia.com/standard/files/pdfs_ora/20240702/ASTM/E%201909%20-%2024.pdf
https://support.compusense.com/portal/en/kb/articles/standard-test-ti
https://support.compusense.com/portal/en/kb/articles/standard-test-ti
https://support.compusense.com/portal/en/kb/articles/standard-test-ti
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1: Preparation

Phase 2: Execution

Phase 3: Analysis & Reporting

Define Objective
(e.g., Profile vs. Temporal)

Select Methodology
(QDA, TI, etc.)

Panelist Selection
& Training

Sample Preparation
(Equi-sweet, Coded)

Present Samples
(Randomized Order)

Panelist Evaluation
(Rate Intensities)

Data Acquisition
(Software Recording) Palate Cleansing

Data Compilation
& Cleaning

Next Sample

Statistical Analysis
(ANOVA, etc.)

Interpretation of Results

Generate Report
& Visualizations

Click to download full resolution via product page

Figure 2: General workflow for sensory evaluation experiments.
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Conclusion
Steviolbioside presents a favorable sensory profile for researchers and product developers,

offering high-intensity sweetness with a clean taste and no significant bitterness. Its sweetness

potency and temporal profile are concentration-dependent, requiring careful consideration

during formulation to achieve the desired sensory outcome. The application of standardized

sensory evaluation protocols, such as Quantitative Descriptive Analysis and Time-Intensity

analysis, is essential for accurately characterizing its performance in various matrices. A

thorough understanding of both its sensory characteristics and the underlying biochemical

pathways of taste perception enables more effective utilization of steviolbioside as a sucrose

substitute in food, beverage, and pharmaceutical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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